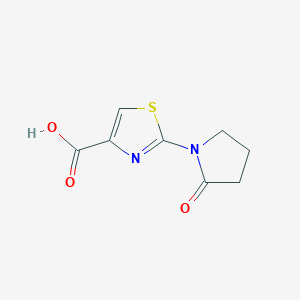
2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylic acid is a heterocyclic compound that features both a thiazole ring and a pyrrolidinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiazole derivatives with pyrrolidinone precursors in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Wissenschaftliche Forschungsanwendungen
2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole derivatives: Compounds like thiazole-4-carboxylic acid and 2-aminothiazole share structural similarities with 2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylic acid.
Pyrrolidinone derivatives: Compounds such as 2-pyrrolidinone and N-methyl-2-pyrrolidone are structurally related.
Uniqueness
This compound is unique due to the combination of the thiazole and pyrrolidinone moieties in a single molecule. This dual functionality provides distinct chemical reactivity and potential for diverse applications compared to compounds containing only one of these moieties.
Biologische Aktivität
2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylic acid is a heterocyclic compound notable for its thiazole and pyrrolidine moieties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential antitumor effects. The unique structural features of this compound contribute to its reactivity and interaction with various biological targets.
Chemical Structure and Properties
The compound features a thiazole ring, a pyrrolidine moiety, and a carboxylic acid functional group, which are responsible for its biological activity. The thiazole ring can undergo nucleophilic substitution reactions, while the carboxylic acid group allows for esterification and amidation reactions. The keto group in the pyrrolidine can participate in condensation reactions, leading to the formation of derivatives that may possess enhanced biological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of thiazole have been shown to possess activity against various bacterial strains, suggesting a potential application in developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in studies involving thiazole derivatives. Compounds containing thiazole rings have demonstrated efficacy in reducing inflammation through mechanisms that may involve inhibition of pro-inflammatory cytokines .
Antitumor Properties
Preliminary findings suggest that this compound may exhibit antitumor activity. Its structural similarity to other known bioactive compounds raises the possibility of its use in targeting cancer cells through specific pathways involved in tumor progression .
Interaction Studies
Molecular docking studies have been employed to investigate the binding affinity of this compound to various biological targets. These studies indicate favorable interactions with receptors involved in neurotransmitter signaling pathways, which may explain its potential therapeutic effects in neurological disorders .
Case Studies and Research Findings
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions between thiazole derivatives and pyrrolidine-based compounds. This process often requires specific catalysts or solvents to optimize yield and selectivity. Alternative multi-step synthetic routes have also been explored, allowing for the generation of various derivatives with potentially enhanced biological activities .
Eigenschaften
Molekularformel |
C8H8N2O3S |
|---|---|
Molekulargewicht |
212.23 g/mol |
IUPAC-Name |
2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H8N2O3S/c11-6-2-1-3-10(6)8-9-5(4-14-8)7(12)13/h4H,1-3H2,(H,12,13) |
InChI-Schlüssel |
WVQAKLRTAWFOSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)C2=NC(=CS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















